BenchChemオンラインストアへようこそ!

Benzo[1,2,5]thiadiazole-4-sulfonic acid methylamide, 95%

Lipophilicity XLogP3 ADME

Benzo[1,2,5]thiadiazole-4-sulfonic acid methylamide (IUPAC: N-methyl-2,1,3-benzothiadiazole-4-sulfonamide; CAS 489401-93-6) is a heterocyclic sulfonamide belonging to the 2,1,3-benzothiadiazole (BTD) class. With a molecular formula of C₇H₇N₃O₂S₂ and a molecular weight of 229.3 g/mol, it features a single N-methyl substituent on the sulfonamide nitrogen, distinguishing it from both the unsubstituted parent and bulkier N-alkyl/aryl analogs.

Molecular Formula C7H7N3O2S2
Molecular Weight 229.3 g/mol
CAS No. 489401-93-6
Cat. No. B6317743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[1,2,5]thiadiazole-4-sulfonic acid methylamide, 95%
CAS489401-93-6
Molecular FormulaC7H7N3O2S2
Molecular Weight229.3 g/mol
Structural Identifiers
SMILESCNS(=O)(=O)C1=CC=CC2=NSN=C21
InChIInChI=1S/C7H7N3O2S2/c1-8-14(11,12)6-4-2-3-5-7(6)10-13-9-5/h2-4,8H,1H3
InChIKeyUSWJVTSPGWITIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzo[1,2,5]thiadiazole-4-sulfonic Acid Methylamide, 95% (CAS 489401-93-6): Procurement-Grade Physicochemical and Structural Baseline


Benzo[1,2,5]thiadiazole-4-sulfonic acid methylamide (IUPAC: N-methyl-2,1,3-benzothiadiazole-4-sulfonamide; CAS 489401-93-6) is a heterocyclic sulfonamide belonging to the 2,1,3-benzothiadiazole (BTD) class [1]. With a molecular formula of C₇H₇N₃O₂S₂ and a molecular weight of 229.3 g/mol, it features a single N-methyl substituent on the sulfonamide nitrogen, distinguishing it from both the unsubstituted parent and bulkier N-alkyl/aryl analogs [1]. The compound is supplied at 95% purity, with a computed XLogP3 of 0.8, one hydrogen bond donor, a topological polar surface area (TPSA) of 109 Ų, and two rotatable bonds—physicochemical parameters that place it in a distinct property space relative to its closest in-class comparators [1].

Why Generic Substitution Fails: Physicochemical and Structural Differentiation of Benzo[1,2,5]thiadiazole-4-sulfonic Acid Methylamide from In-Class Analogs


Benzothiadiazole-4-sulfonamides are not interchangeable building blocks. The N-methyl substituent on the target compound confers a computed logP of 0.8—substantially higher than the unsubstituted parent (XLogP3 0.4, CID 1382090) and significantly lower than the N-tert-butyl (XLogP3 1.7, CID 3236846) and N-phenyl (XLogP3 2.3, CID 3585479) analogs [1]. This intermediate lipophilicity, combined with retention of one hydrogen bond donor (lost in N,N-dimethyl analogs such as CAS 123708-41-8) and a TPSA of 109 Ų, directly impacts solubility, membrane permeability, and protein-binding characteristics in downstream assays [1]. Furthermore, the methyl group provides minimal steric bulk, preserving access to the sulfonamide NH for zinc coordination in metalloenzyme targets (e.g., carbonic anhydrases), a critical pharmacophoric feature that is sterically compromised in N-tert-butyl and N-phenyl congeners [2]. Substituting any of these analogs without re-optimization risks altering both target engagement and ADME profile.

Quantitative Differential Evidence for Benzo[1,2,5]thiadiazole-4-sulfonic Acid Methylamide, 95%: Comparator-Anchored Procurement Data


LogP Differentiation: N-Methyl Confers Intermediate Lipophilicity Between Parent and Bulky N-Substituted Analogs

The N-methyl substitution on the target compound yields a computed XLogP3 of 0.8, placing it at a precisely intermediate lipophilicity between the unsubstituted 2,1,3-benzothiadiazole-4-sulfonamide parent (XLogP3 0.4) and the N-tert-butyl analog (XLogP3 1.7) [1]. The N-phenyl analog (XLogP3 2.3) and N,N-dimethyl analog (HBD 0) represent further deviations [1]. This 0.4 log unit increase over the parent and 0.9 log unit decrease versus N-tert-butyl correspond to approximately 2.5-fold differences in octanol-water partition coefficient per log unit—meaningful for membrane permeability predictions in cell-based assays [2].

Lipophilicity XLogP3 ADME Physicochemical profiling

Hydrogen Bond Donor Retention: N-Methyl Preserves Key Pharmacophoric Feature Absent in N,N-Dimethyl Analogs

The target compound retains one hydrogen bond donor (the sulfonamide NH), a feature eliminated in the N,N-dimethyl analog (CAS 123708-41-8, HBD = 0) [1]. In benzothiadiazole-4-sulfonamide carbonic anhydrase inhibitors, the deprotonated sulfonamide NH group coordinates the catalytic zinc ion—an interaction requiring a free NH [2]. The N-methyl compound preserves this zinc-binding capacity while the N,N-dimethyl congener cannot engage the metal center via the sulfonamide nitrogen. For related benzothiadiazole-sulfonamide CA inhibitors, Ki values range from 2.4 to 31.6 nM against hCA II when the sulfonamide NH is present (class-level inference from thiadiazolyl-benzenesulfonamide series) [3].

Hydrogen bond donor Carbonic anhydrase Metalloenzyme inhibition SAR

Molecular Weight Advantage: N-Methyl Analog Offers 15% Lower MW Than N-Phenyl and 23% Lower Than N-tert-Butyl Comparators

At 229.3 g/mol, the N-methyl target compound is 15% lighter than the N-phenyl analog (291.4 g/mol, CID 3585479) and 16% lighter than the N-tert-butyl analog (271.4 g/mol, CID 3236846), while offering only a 6.5% increase over the unsubstituted parent (215.3 g/mol, CID 1382090) [1]. In the context of fragment-based and lead-like screening libraries, the N-methyl analog falls well within the 'lead-like' MW threshold (≤350 Da), whereas N-aryl extensions rapidly approach 'drug-like' space with corresponding increases in complexity and synthetic tractability burden [2].

Molecular weight Lead-likeness Fragment-based screening Ligand efficiency

Rotatable Bond Economy: N-Methyl Minimizes Conformational Entropy Penalty Relative to Extended N-Substituents

The target compound contains only two rotatable bonds (the S–N and N–CH₃ bonds), identical to the parent (2 rotatable bonds), whereas N-phenyl and N-tert-butyl analogs introduce additional torsional degrees of freedom that increase the conformational entropy penalty upon protein binding [1]. The N,N-dimethyl analog (3 rotatable bonds) and bulkier N-substituted derivatives exhibit progressively higher rotatable bond counts, which inversely correlate with oral bioavailability in drug-like space per the Veber rules (≤10 rotatable bonds) [2]. The N-methyl substitution therefore achieves lipophilicity modulation with a minimal entropic cost.

Rotatable bonds Conformational entropy Ligand efficiency Oral bioavailability

Synthetic Tractability: N-Methyl Sulfonamide as a Versatile Intermediate for Benzimidazole-4-sulfonamide Libraries

The 2,1,3-benzothiadiazole-4-sulfonamide scaffold serves as a benzimidazole equivalent via chemoselective reductive desulfurization, enabling efficient access to benzimidazole-4-sulfonamide libraries [1]. The N-methyl variant (CAS 489401-93-6) is directly accessible from commercially available benzothiadiazole-4-sulfonyl chloride and methylamine, a one-step sulfonamide formation that is operationally simpler than the multi-step sequences required for N-aryl or N-tert-butyl analogs [1]. In the published methodology, reaction of benzothiadiazole-4-sulfonyl chloride with a variety of amines followed by reductive desulfurization yields intermediate 1,2-phenylenediamines, which react with aldehydes to furnish substituted benzimidazole sulfonamides—a pathway in which the N-methyl compound serves as a direct entry point [1].

Synthetic intermediate Benzimidazole Reductive desulfurization Library synthesis

Procurement-Relevant Application Scenarios for Benzo[1,2,5]thiadiazole-4-sulfonic Acid Methylamide, 95% (CAS 489401-93-6)


Fragment-Based Screening Libraries Requiring Zinc-Binding Sulfonamide Pharmacophores

The target compound is optimally suited for fragment-based drug discovery (FBDD) campaigns targeting zinc-dependent metalloenzymes such as carbonic anhydrases and matrix metalloproteinases. Its MW of 229.3 Da places it within fragment space (<300 Da), while its single hydrogen bond donor (sulfonamide NH) retains the capacity for zinc coordination that is lost in N,N-dimethyl analogs [1]. The intermediate XLogP3 of 0.8 provides a balanced solubility-permeability profile relative to the more hydrophilic parent (XLogP3 0.4) and more lipophilic N-tert-butyl analog (XLogP3 1.7), facilitating both aqueous solubility for biochemical assays and sufficient membrane partitioning for cell-based target engagement studies [1].

Benzimidazole-4-sulfonamide Library Synthesis via Reductive Desulfurization

As demonstrated by Rosen et al. (2009), 2,1,3-benzothiadiazole-4-sulfonamides serve as benzimidazole equivalents through chemoselective reductive desulfurization [1]. The N-methyl variant (CAS 489401-93-6) is a direct precursor to N-methyl benzimidazole-4-sulfonamides, a substructure motif present in numerous kinase inhibitor programs. Procurement at 95% purity enables direct use in parallel synthesis workflows without additional purification, reducing cycle time in library production.

Physicochemical Property Optimization in Hit-to-Lead Programs

For hit-to-lead programs where an unsubstituted benzothiadiazole-4-sulfonamide hit has been identified but requires lipophilicity enhancement, the N-methyl compound offers a +0.4 log unit increase in XLogP3 with only a 6.5% MW penalty and no increase in rotatable bond count [1]. This represents a controlled, quantifiable property shift that avoids the larger, less predictable changes associated with N-aryl or N-tert-butyl substitution. The 95% purity specification ensures that observed biological activity is attributable to the target compound rather than impurities.

CCK2 Receptor Modulator Scaffold Elaboration

The benzo[1,2,5]thiadiazole-4-sulfonamide core is explicitly claimed in patents covering CCK2 receptor modulators (WO2005012275A2), where the 4-position sulfonamide connectivity to the benzothiadiazole ring is specifically required for proper pharmacophoric positioning [1]. The N-methyl variant provides a conformationally restricted sulfonamide with defined geometry that can serve as a starting point for further elaboration at the sulfonamide nitrogen or the benzothiadiazole ring positions, enabling SAR expansion around a validated receptor target.

Quote Request

Request a Quote for Benzo[1,2,5]thiadiazole-4-sulfonic acid methylamide, 95%

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.